5-(Oleoyloxy-11,11',12,12',13,13',14,14',15,15',16,16',17,17',18,18,18-d17)octadecanoicacid

Description

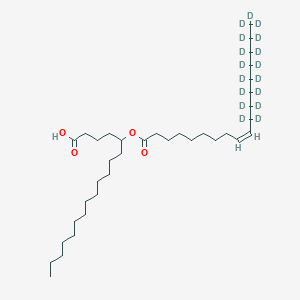

5-OAHSA-d17 is a deuterated form of 5-OAHSA, containing 17 deuterium atoms. It is primarily used as an internal standard for the quantification of 5-OAHSA by gas chromatography or liquid chromatography-mass spectrometry . The compound is known for its high purity, typically ≥99% deuterated forms .

Properties

Molecular Formula |

C36H68O4 |

|---|---|

Molecular Weight |

582.0 g/mol |

IUPAC Name |

5-[(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoyl]oxyoctadecanoic acid |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,34H,3-15,18-33H2,1-2H3,(H,37,38)/b17-16-/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2 |

InChI Key |

FQZBGGYKEFIGPO-DZDNNTLASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The preparation of 5-OAHSA-d17 involves the incorporation of deuterium atoms at specific positions within the molecule. The synthetic route typically includes the following steps:

Deuteration: Introduction of deuterium atoms at the 11, 11’, 12, 12’, 13, 13’, 14, 14’, 15, 15’, 16, 16’, 17, 17’, and 18 positions.

Purification: The compound is purified to achieve a high level of deuteration, ensuring ≥99% purity.

Industrial production methods for 5-OAHSA-d17 are not widely documented, but they likely involve similar deuteration techniques used in laboratory settings, scaled up for larger production volumes.

Chemical Reactions Analysis

5-OAHSA-d17 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert 5-OAHSA-d17 into its reduced forms.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-OAHSA-d17 has several scientific research applications, including:

Chemistry: Used as an internal standard for the quantification of 5-OAHSA in analytical chemistry.

Biology: Employed in studies involving lipid metabolism and deuterium-labeled compounds.

Medicine: Utilized in pharmacokinetic studies to trace the metabolic pathways of drugs.

Industry: Applied in the development of new analytical methods for the detection and quantification of specific compounds.

Mechanism of Action

The mechanism of action of 5-OAHSA-d17 involves its use as an internal standard in analytical techniques. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification of 5-OAHSA in complex mixtures. The molecular targets and pathways involved are primarily related to its role in mass spectrometry analysis.

Comparison with Similar Compounds

5-OAHSA-d17 is unique due to its high level of deuteration and its specific use as an internal standard. Similar compounds include:

12-OAHSA-d17: Another deuterated form used as an internal standard.

5-OAHSA: The non-deuterated form of the compound, used in similar analytical applications.

Compared to these similar compounds, 5-OAHSA-d17 offers enhanced accuracy in quantification due to its high purity and specific deuteration pattern.

Biological Activity

5-(Oleoyloxy-11,11',12,12',13,13',14,14',15,15',16,16',17,17',18,18,18-d17)octadecanoic acid is a complex fatty acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

- Chemical Formula : C36H68O4

- Molecular Weight : 568.86 g/mol

- CAS Number : Not explicitly listed but closely related compounds exist.

Biological Activity Overview

The biological activity of octadecanoids like 5-(Oleoyloxy-11,11',12,12',13,13',14,14',15,15',16,16',17,17',18,18,18-d17)octadecanoic acid is primarily associated with their role as lipid mediators. These compounds are involved in various physiological processes including:

- Inflammation Regulation : Octadecanoids have been shown to modulate inflammatory responses through their interactions with immune cells and signaling pathways.

- Metabolic Processes : They play a role in metabolic regulation and may influence lipid metabolism and energy homeostasis.

- Cell Proliferation : Some octadecanoids are implicated in the regulation of cell growth and differentiation.

Enzymatic Pathways

The metabolism of octadecanoids involves several enzymatic pathways:

-

Lipoxygenase (LOX) Pathway : This pathway is crucial for the conversion of fatty acids into bioactive lipid mediators. For example:

- 15-LOX converts linoleic acid to hydroxy-octadecadienoic acids (HODEs).

- Various LOX isoforms exhibit different substrate affinities for octadecanoids.

- Cyclooxygenase (COX) Pathway : This pathway also contributes to the production of prostaglandins and thromboxanes from arachidonic acid but has less defined roles for octadecanoids.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Effects :

A study highlighted the role of specific octadecanoids in inhibiting pro-inflammatory cytokine production in macrophages. The findings suggest that these compounds could be beneficial in managing chronic inflammatory diseases. -

Cytotoxicity Against Cancer Cells :

Research demonstrated that certain analogs of octadecanoids induced apoptosis in cancer cell lines through the activation of specific signaling pathways. This opens avenues for developing novel anticancer therapies based on these compounds. -

Metabolic Impact :

Animal studies indicated that dietary inclusion of oleoyloxy derivatives led to improved lipid profiles and enhanced insulin sensitivity. This suggests potential applications in metabolic syndrome management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.